BenchChemオンラインストアへようこそ!

1-(4-Phenylbutyl)-1H-1,2,4-triazole

CYP17A1 inhibition azole heterocycle SAR P450 17α-hydroxylase

1-(4-Phenylbutyl)-1H-1,2,4-triazole (CAS 919800-76-3) is an N1-substituted 1,2,4-triazole with a four-carbon phenylalkyl side chain. It belongs to a class of azole-based inhibitors that target the bifunctional cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a validated target in hormone-dependent cancers.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 919800-76-3
Cat. No. B12625192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylbutyl)-1H-1,2,4-triazole
CAS919800-76-3
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCN2C=NC=N2
InChIInChI=1S/C12H15N3/c1-2-6-12(7-3-1)8-4-5-9-15-11-13-10-14-15/h1-3,6-7,10-11H,4-5,8-9H2
InChIKeyPWFNWBVZHMMPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylbutyl)-1H-1,2,4-triazole (CAS 919800-76-3) – Identity and Core Pharmacological Profile for Procurement Decisions


1-(4-Phenylbutyl)-1H-1,2,4-triazole (CAS 919800-76-3) is an N1-substituted 1,2,4-triazole with a four-carbon phenylalkyl side chain [1]. It belongs to a class of azole-based inhibitors that target the bifunctional cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a validated target in hormone-dependent cancers [1]. The compound is distinct from both its imidazole counterpart and its shorter- or longer-chain homologues in terms of inhibitory potency, offering a defined SAR anchor point for medicinal chemistry programs focusing on steroidogenic enzyme inhibition [1][2].

Why 1-(4-Phenylbutyl)-1H-1,2,4-triazole Cannot Be Replaced by a Generic 1,2,4-Triazole or Imidazole Analog


The inhibitory potency of N1-alkylated 1,2,4-triazoles against rat CYP17A1 is exquisitely sensitive to both heterocycle identity and alkyl chain length. Swapping the triazole ring for an imidazole ring shifts potency by over 14-fold (considering the 10× concentration difference in the assay), while altering the methylene spacer by a single –CH2– unit changes inhibition from 17% to 55% [1][2]. These steep SAR gradients mean that a generic N1-phenylalkyl azole cannot serve as a functional substitute for 1-(4-phenylbutyl)-1H-1,2,4-triazole when precise chain-length dependency or heterocycle-specific selectivity data are required [1].

Quantitative Differentiator Evidence for 1-(4-Phenylbutyl)-1H-1,2,4-triazole vs. Closest Analogs


Triazole vs. Imidazole Head-to-Head: 14-Fold Potency Difference Against Rat CYP17A1

In a direct head-to-head comparison, 1-(4-phenylbutyl)-1H-1,2,4-triazole produced 29% inhibition of rat CYP17A1 at 0.1 mM, whereas its imidazole analogue 1-(4-phenyl-butyl)-1H-imidazole achieved 40.7% inhibition at a 10-fold lower concentration (0.01 mM) [1][2]. Adjusted for concentration difference, the imidazole is approximately 14-fold more potent than the triazole, providing a clear heterocycle-dependent potency benchmark [2].

CYP17A1 inhibition azole heterocycle SAR P450 17α-hydroxylase

Alkyl Chain Length SAR: Phenylbutyl (C4) Outperforms Phenylpropyl (C3) by 1.7-Fold

When compared at the same concentration (0.1 mM) in the same rat CYP17A1 assay, 1-(4-phenylbutyl)-1H-1,2,4-triazole (29% inhibition) is 1.7-fold more potent than its one-carbon-shorter homologue 1-(3-phenylpropyl)-1H-1,2,4-triazole (17.2% inhibition) [1][2]. This differential establishes the butyl chain length as a meaningful potency-enhancing feature over the propyl analogue [2].

alkyl chain SAR CYP17A1 inhibitor optimization triazole homolog series

Chain Extension Analysis: Phenylpentyl (C5) Is 1.9-Fold More Potent Than Phenylbutyl (C4)

The one-carbon-longer homologue 1-(5-phenylpentyl)-1H-1,2,4-triazole achieved 55% inhibition at 0.1 mM, compared to 29% for the target compound, representing a 1.9-fold relative potency increase [1][2]. This places 1-(4-phenylbutyl)-1H-1,2,4-triazole at an intermediate position on the steeply rising phase of the chain-length−potency curve, making it an essential mid-point anchor for lipophilicity-driven potency optimization [1].

chain length optimum triazole CYP17 inhibitor homolog profiling

Minimal Pharmacophore Contrast: Phenylbutyl Triazole Is 4.3-Fold More Potent Than Benzyl Triazole

The shortest-chain comparator, 1-benzyl-1H-1,2,4-triazole (a single –CH2– spacer), exhibited only 6.8% inhibition at 0.1 mM, versus 29% for 1-(4-phenylbutyl)-1H-1,2,4-triazole — a 4.3-fold relative potency difference [1][2]. This underscores that the four-carbon spacer is a critical structural determinant for achieving meaningful CYP17A1 engagement, distinguishing it from minimal-chain azole inhibitors [2].

minimal pharmacophore triazole CYP17 inhibitor chain length significance

Benchmark Against Clinical Reference Inhibitor Ketoconazole

Ketoconazole, a clinical CYP17A1 inhibitor, produced 61.5% inhibition at 0.01 mM in the same assay system [1][2]. Compared to ketoconazole, 1-(4-phenylbutyl)-1H-1,2,4-triazole (29% inhibition at a 10-fold higher concentration) is substantially less potent [2]. This reference comparison establishes the baseline potency range within which this compound operates and provides a reproducible calibration point for validating new CYP17A1 assays [1].

ketoconazole reference CYP17A1 inhibitor potency ranking triazole vs. clinical standard

High-Value Research and Industrial Application Scenarios for 1-(4-Phenylbutyl)-1H-1,2,4-triazole


SAR Anchor for N1-Phenylalkyl Triazole CYP17A1 Inhibitor Optimization

The compound's precisely characterized position at 29% CYP17A1 inhibition—bracketed by the C3 (17.2%) and C5 (55%) homologues—makes it an essential mid-point anchor for medicinal chemistry campaigns optimizing chain length for potency and logP [1]. Procurement enables rapid building of a comprehensive homolog SAR table without synthesizing the entire series from scratch [1][2].

Chemical Probe for Dissecting Heterocycle Contributions to CYP17A1 Binding

With its ~14-fold lower potency relative to the imidazole congener, this triazole compound serves as a matched-pair tool for probing the electronic and steric contributions of the triazole ring to CYP17A1 inhibition [1][2]. It is particularly valuable for computational docking studies and pharmacophore validation where heterocycle-dependent binding differences must be quantified [1].

Reference Compound for Pharmacophore Modeling of P450 17α Inhibitors

The availability of inhibition data across a full homolog series enables the use of 1-(4-phenylbutyl)-1H-1,2,4-triazole as a validation point for 3D-QSAR and machine learning models predicting CYP17A1 inhibition [1]. Its intermediate potency and well-defined structure make it ideal for testing whether computational models can correctly rank-order chain-length contributions to inhibitory activity [2].

Procurement for Medicinal Chemistry Derivatization and Library Synthesis

As a stable, commercially accessible N1-substituted triazole scaffold with established biological annotation, this compound can serve as a starting material for further functionalization (e.g., introducing substituents at the triazole C3/C5 positions) to generate focused libraries targeting steroidogenic P450 enzymes [1][2].

Quote Request

Request a Quote for 1-(4-Phenylbutyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.